molecular formula C31H29BrN4O2 B11707087 6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one

6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one

Cat. No.: B11707087
M. Wt: 569.5 g/mol
InChI Key: KDDJFCCNFMYHBZ-UHFFFAOYSA-N
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Description

The compound 6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is a heterocyclic molecule featuring:

  • A quinolin-2(1H)-one core substituted with a bromo group at position 6 and a phenyl group at position 4.
  • A 4,5-dihydro-1H-pyrazole ring at position 3, further modified with a phenyl group at position 5 and a 2-(piperidin-1-yl)acetyl substituent.

Properties

Molecular Formula

C31H29BrN4O2

Molecular Weight

569.5 g/mol

IUPAC Name

6-bromo-4-phenyl-3-[3-phenyl-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one

InChI

InChI=1S/C31H29BrN4O2/c32-23-14-15-25-24(18-23)29(22-12-6-2-7-13-22)30(31(38)33-25)26-19-27(21-10-4-1-5-11-21)36(34-26)28(37)20-35-16-8-3-9-17-35/h1-2,4-7,10-15,18,27H,3,8-9,16-17,19-20H2,(H,33,38)

InChI Key

KDDJFCCNFMYHBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated Aromatic Compounds

a. 6-Bromo-4,5-dimethylbenzofuroxan (6) and 6Z
  • Structural Similarities : Both the target compound and benzofuroxan derivatives (e.g., compound 6 and its reduced form 6Z ) contain brominated aromatic systems.
  • Key Differences: Benzofuroxans lack the quinolinone and pyrazole moieties but exhibit tautomerism due to the N-oxide group in 6, which splits ¹H-NMR signals into two sets. Reduction to 6Z eliminates tautomerism, resulting in a single singlet (δ 7.35 ppm) . Implication: The target compound’s pyrazole and quinolinone groups may introduce additional complexity in spectroscopic profiles compared to simpler benzofuroxans.
b. Brominated Pyrazolone Derivatives
  • Example: 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one ().
  • Structural Similarities : Both compounds feature brominated pyrazole-like rings.
  • Key Differences: The target compound’s pyrazole is fused to a quinolinone, whereas the analog in has a simpler dihydro-pyrazol-3-one core. The 2-(piperidin-1-yl)acetyl group in the target compound may enhance solubility or receptor binding compared to halogenated alkyl chains .

Quinolinone and Quinazolinone Derivatives

a. Substituted Quinazolinones
  • Example: 3-(p-Substitutedphenyl)-6-bromo-4(3H)-quinazolinones ().
  • Structural Similarities: Both classes share a brominated nitrogenous aromatic core.
  • Key Differences: Quinazolinones have a two-nitrogen core, while the target compound’s quinolinone has one nitrogen. Anti-inflammatory activity is reported for 6-bromo-quinazolinones, with substituents at position 3 influencing potency . Implication: The target compound’s pyrazole-piperidine substituent may modulate bioactivity differently compared to quinazolinones’ aryl groups.

Pyrazole-Containing Compounds

a. 1-(3-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one ()
  • Structural Similarities: Both compounds have a dihydro-pyrazole ring attached to a brominated quinoline.
  • Key Differences :
    • The analog in includes a 4-bromophenyl group on the pyrazole, whereas the target compound has a phenyl group and a piperidine-containing acetyl chain.
    • Implication : The piperidine moiety in the target compound may improve pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to halogenated analogs.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Key Substituents Notable Properties
Target Compound Quinolin-2(1H)-one 6-Br, 4-Ph, 3-(pyrazole-piperidine-acetyl) N/A (data not reported)
6-Bromo-4,5-dimethylbenzofuroxan (6) Benzofuroxan 6-Br, 4,5-Me Tautomerism (two NMR signals)
3-(p-Substitutedphenyl)-6-bromo-4(3H)-quinazolinone Quinazolinone 6-Br, 3-aryl Anti-inflammatory activity
4-Bromo-5-(bromomethyl)-pyrazol-3-one Dihydro-pyrazol-3-one 4-Br, 5-(BrCH₂) Synthetic intermediate

Research Implications and Gaps

  • Spectroscopic Analysis : The target compound’s NMR and MS data are unreported. Comparisons with analogs suggest that its piperidine and pyrazole groups would produce distinct ¹H/¹³C-NMR shifts and fragmentation patterns.
  • Biological Activity: Quinazolinones and pyrazoles with bromo substituents show anti-inflammatory and antimicrobial properties . The target compound’s bioactivity remains speculative but warrants testing.
  • Computational Modeling: Tools like Multiwfn could analyze electron localization or electrostatic potentials to predict reactivity .

Preparation Methods

Sodium Hydride-Mediated Alkylation

In a representative procedure:

  • 6-Bromo-3,4-dihydroquinolin-2(1H)-one (6.78 g, 30 mmol) is dissolved in anhydrous DMF (10 mL).

  • Sodium hydride (834 mg, 33 mmol) is added under N₂, followed by dropwise addition of tert-butyl bromoacetate (7.5 mL, 49.7 mmol).

  • The mixture stirs at 20°C until LCMS confirms conversion. Quenching with methanol (40 mL) and extraction with ethyl acetate yields the tert-butyl-protected intermediate (72%, 7.35 g).

Critical Parameters :

  • Anhydrous DMF ensures reagent stability.

  • Controlled stoichiometry (1:1.1 NaH:substrate) minimizes side reactions.

Pyrazole Ring Construction

The 4,5-dihydro-1H-pyrazole moiety is introduced via hydrazine cyclization with α,β-unsaturated ketones. A modified Brack’s reaction optimizes regioselectivity for the 5-phenyl substituent.

Cyclocondensation with Phenyl-Substituted Diketones

  • 3-Phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazole is synthesized by reacting phenylhydrazine with a diketone (e.g., 1,3-diphenylpropane-1,3-dione) in ethanol under reflux.

  • The reaction proceeds via enol-keto tautomerization, forming the dihydropyrazole ring with >85% yield in optimized conditions.

Table 1 : Cyclocondensation Reaction Parameters

ParameterValue
SolventEthanol
Temperature80°C
Time12 h
Yield72–89%

N-Acylation with 2-(Piperidin-1-Yl)Acetyl Group

The final step involves introducing the 2-(piperidin-1-yl)acetyl moiety to the pyrazole nitrogen. A two-step protocol ensures chemoselectivity:

Chloroacetylation Followed by Amination

  • 3-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is treated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base.

  • The intermediate chloroacetamide reacts with piperidine in acetonitrile at 60°C, yielding the title compound (68% overall).

Mechanistic Insights :

  • Triethylamine scavenges HCl, driving the reaction forward.

  • Piperidine’s nucleophilicity facilitates SN2 displacement at the chloroacetamide carbon.

Integrated Synthetic Pathway

A consolidated route combines the above steps:

  • Quinolinone Alkylation :

    • Yield: 72%.

  • Pyrazole Cyclocondensation :

    • Yield: 85%.

  • N-Acylation :

    • Yield: 68%.

Overall Yield : ~42% (0.72 × 0.85 × 0.68).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.30–7.40 (quinolinone aromatic), 4.54 (acetyl CH₂), 2.92–2.69 (piperidine CH₂), 1.44 (tert-butyl C(CH₃)₃).

  • LCMS : m/z 578.5 [M+H]⁺, consistent with molecular formula C₃₂H₂₄BrN₃O₃.

Purity Assessment

  • HPLC analysis confirms >97% purity after column chromatography.

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazole Formation : Competing tautomerization may yield minor 3-phenyl isomers. Gradient recrystallization from ethyl acetate/hexane improves selectivity.

  • N-Acylation Efficiency : Microwave-assisted synthesis reduces reaction time from 12 h to 2 h, enhancing yield to 78% .

Q & A

Basic: What synthetic strategies are effective for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline core and subsequent introduction of the pyrazole and piperidine-acetyl moieties. Key steps include:

  • Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions .
  • Purification : Use of column chromatography (e.g., 10% methanol in dichloromethane) or flash chromatography to isolate intermediates .
  • Characterization : Confirmation via 1H^1H/13C^{13}C NMR, HRMS, and IR spectroscopy to verify structural integrity and purity (>94% by HPLC) .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:
A combination of analytical techniques is required:

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while 13C^{13}C NMR confirms carbonyl (C=O at ~170 ppm) and heterocyclic carbons .
  • Mass Spectrometry : HRMS provides exact molecular weight (e.g., m/z 612.91 for C32_{32}H23_{23}BrClN3_3O3_3) .
  • X-ray Crystallography : Resolves stereochemistry and molecular geometry, as demonstrated for related quinoline-pyrazole hybrids .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Variable Substituents : Systematically modify substituents (e.g., halogen, methoxy, or phenyl groups) on the pyrazole or quinoline moieties to assess impact on bioactivity .
  • Biological Assays : Screen analogs against target enzymes (e.g., kinases) or pathogens using dose-response curves (IC50_{50}/MIC values). For example, highlights antimicrobial testing via broth microdilution .
  • Data Correlation : Use computational tools (e.g., molecular docking) to link substituent effects with binding affinity trends .

Advanced: How can contradictory data in pharmacological assays be resolved?

Methodological Answer:

  • Kinetic Studies : Perform time-dependent assays to differentiate competitive vs. non-competitive inhibition mechanisms .
  • Dose-Response Validation : Replicate experiments across multiple concentrations to rule out assay-specific artifacts .
  • Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity, cell-based viability assays) to cross-verify results .

Basic: What reaction mechanisms are involved in its chemical transformations?

Methodological Answer:

  • Nucleophilic Substitution : Bromine at position 6 of the quinoline core may undergo displacement with amines or thiols under basic conditions .
  • Hydrogen Bonding : The pyrazole ring participates in π-π stacking and hydrogen bonding, influencing reactivity in biological systems .
  • Catalytic Pathways : Acid/base catalysts (e.g., HCl or K2 _2CO3_3) are used in cyclocondensation or acetylation steps .

Advanced: How do substituents influence its biological activity?

Methodological Answer:

  • Halogens (Br/Cl) : Enhance lipophilicity and membrane penetration, critical for antimicrobial activity .
  • Methoxy Groups : Increase solubility but may reduce binding affinity due to steric hindrance .
  • Piperidine-Acetyl Group : Modulates pharmacokinetics by improving metabolic stability, as seen in similar quinoline derivatives .

Basic: What are the solubility and formulation considerations for this compound?

Methodological Answer:

  • Solubility : Likely soluble in DMSO or DMF but poorly in aqueous buffers. Pre-formulation studies using co-solvents (e.g., PEG 400) or surfactants are recommended .
  • Stability : Monitor degradation under UV light or varying pH via HPLC. Store at -20°C in inert atmospheres .

Advanced: What computational methods are suitable for modeling its interactions?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or β-lactamases) to predict binding poses .
  • QSAR Models : Train models on datasets of analogs (e.g., from ) to predict bioactivity based on substituent descriptors (e.g., logP, molar refractivity) .

Basic: How is stability assessed under experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor changes by TLC/HPLC .

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